An In-depth Technical Guide to 1-Bromo-2-ethylbutane: Properties, Reactions, and Experimental Protocols
An In-depth Technical Guide to 1-Bromo-2-ethylbutane: Properties, Reactions, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-ethylbutane (CAS No: 3814-34-4), a branched alkyl halide. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development. It includes a detailed summary of its physical constants, spectroscopic data, chemical reactivity, and key applications. Furthermore, this guide presents detailed experimental protocols for its synthesis and typical nucleophilic substitution reactions, supported by workflow diagrams generated using Graphviz to illustrate reaction pathways.
Chemical Identity and Physical Properties
1-Bromo-2-ethylbutane, also known as 3-(Bromomethyl)pentane, is a colorless to pale yellow liquid.[1] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-ethylbutyl group into various molecular scaffolds.[2] Its branched structure influences its reactivity, particularly in substitution reactions.
Table 1: Chemical Identifiers for 1-Bromo-2-ethylbutane
| Identifier | Value |
| CAS Number | 3814-34-4[2] |
| Molecular Formula | C₆H₁₃Br[2] |
| Molecular Weight | 165.07 g/mol [2] |
| InChI | 1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3[2] |
| InChI Key | KKGUMGWNFARLSL-UHFFFAOYSA-N[2] |
| SMILES | CCC(CC)CBr[2] |
| Synonyms | 3-(Bromomethyl)pentane, 2-Ethyl-1-bromobutane, 2-Ethylbutyl bromide[1][3] |
Table 2: Physical Properties of 1-Bromo-2-ethylbutane
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][4] |
| Boiling Point | 143-144 °C[2][5] |
| Density | 1.179 g/mL at 25 °C[2][5] |
| Refractive Index (n20/D) | 1.4498 - 1.453[2][5] |
| Flash Point | 36 °C (96.8 °F) - closed cup[2] |
| Solubility | Insoluble in water, soluble in organic solvents[1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Bromo-2-ethylbutane.
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¹H NMR (Proton NMR): The proton NMR spectrum of 1-Bromo-2-ethylbutane is complex due to its branched nature. The protons on the carbon bearing the bromine atom (CH₂Br) are expected to appear as a doublet around 3.3-3.4 ppm. The methine proton (CH) would likely be a multiplet further upfield, and the ethyl and methyl protons would appear as overlapping multiplets at even higher field (approx. 0.9-1.5 ppm).[7]
-
¹³C NMR (Carbon-13 NMR): A proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbon atom directly attached to the electronegative bromine (CH₂Br) would be the most downfield among the sp³ carbons. By analogy with similar bromoalkanes, the chemical shifts would be approximately: C1 (CH₂Br) ~35-45 ppm, C2 (CH) ~40-50 ppm, C3 (CH₂) ~25-30 ppm, and C4 (CH₃) ~10-15 ppm.[8]
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for 1-Bromo-2-ethylbutane include:
Chemical Properties and Reactivity
As a primary alkyl halide, 1-Bromo-2-ethylbutane is highly susceptible to nucleophilic substitution reactions, primarily following an Sₙ2 pathway.[1][6] The presence of branching at the β-carbon (the 2-position) introduces some steric hindrance compared to a straight-chain analogue like 1-bromobutane, which can slow the rate of Sₙ2 reactions.[11]
Key reactions include:
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Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., cyanides, azides, hydroxides) to replace the bromine atom.[4]
-
Grignard Reagent Formation: It can react with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, 2-ethylbutylmagnesium bromide. This organometallic reagent is a powerful nucleophile and strong base, useful for forming new carbon-carbon bonds.[1][5]
Experimental Protocols
The following are representative protocols for the synthesis and reaction of 1-Bromo-2-ethylbutane, adapted from established procedures for analogous compounds.
Synthesis of 1-Bromo-2-ethylbutane from 2-Ethyl-1-butanol
This procedure is adapted from the synthesis of 1-bromobutane from 1-butanol via an Sₙ2 reaction.[6] The reaction involves protonating the hydroxyl group of the alcohol to form a good leaving group (water), which is then displaced by the bromide ion.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine sodium bromide (1.2 equivalents) and 2-ethyl-1-butanol (1.0 equivalent).
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 1.2 equivalents) with constant swirling.
-
Reflux: Add a few boiling chips and assemble a reflux condenser. Heat the mixture to a gentle reflux for 45-60 minutes. The reflux serves to increase the reaction rate without loss of volatile materials.
-
Distillation: After reflux, reconfigure the apparatus for simple distillation. Distill the mixture, collecting the crude 1-Bromo-2-ethylbutane. The distillate will be an azeotrope of the product and water.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with water, concentrated sulfuric acid (to remove unreacted alcohol and byproducts), water, 10% aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (brine).
-
Drying and Purification: Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Decant or filter the dried liquid into a clean, dry distillation flask and perform a final fractional distillation to obtain the purified 1-Bromo-2-ethylbutane.
Caption: Synthesis workflow for 1-Bromo-2-ethylbutane.
Nucleophilic Substitution: Synthesis of 1-Azido-2-ethylbutane
This protocol describes a typical Sₙ2 reaction using sodium azide as the nucleophile.[4][12]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Bromo-2-ethylbutane (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium azide (NaN₃, approximately 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.
-
Workup: Once the reaction is complete, pour the reaction mixture into a larger volume of water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 portions).
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-azido-2-ethylbutane, which can be further purified by distillation if necessary.
Caption: Generalized Sₙ2 reaction pathway of 1-Bromo-2-ethylbutane.
Applications
1-Bromo-2-ethylbutane serves as a valuable reactant and intermediate in organic synthesis. It has been utilized in the preparation of various compounds, including:
-
Dialkoxytriarylamines.[2]
-
Cysteine-modifying reagents.[2]
-
Biologically active molecules such as aporphine analogues and inhibitors for enzymes like fructose-1,6-biphosphatase.[2]
Safety and Handling
1-Bromo-2-ethylbutane is a flammable liquid and vapor.[2][13] It is also classified as a skin and serious eye irritant and may cause respiratory irritation.[13]
-
Handling: Use in a well-ventilated area or fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Ground/bond container and receiving equipment to prevent static discharge. Use non-sparking tools.[4][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][13]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed in a flammable liquids storage area.[5][13]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 1-Bromo-2-ethylbutane(3814-34-4) 1H NMR [m.chemicalbook.com]
- 3. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. webassign.net [webassign.net]
- 12. benchchem.com [benchchem.com]
- 13. 1-Bromo-2-ethylbutane(3814-34-4) IR Spectrum [chemicalbook.com]



